molecular formula C12H18N4O2 B2972470 N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide CAS No. 2195229-10-6

N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide

カタログ番号 B2972470
CAS番号: 2195229-10-6
分子量: 250.302
InChIキー: IOXSCBYCNWAFAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and transplant rejection.

作用機序

N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide inhibits the activity of JAK3, a member of the Janus kinase family of intracellular tyrosine kinases. JAK3 is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which play a crucial role in the immune response. By inhibiting JAK3, N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide blocks the downstream signaling pathways of these cytokines and suppresses the activation and proliferation of T cells and other immune cells.
Biochemical and Physiological Effects:
N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, while increasing the production of anti-inflammatory cytokines such as IL-10. It also reduces the infiltration of immune cells into inflamed tissues and decreases the expression of adhesion molecules on endothelial cells. These effects contribute to the anti-inflammatory and immunosuppressive properties of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide.

実験室実験の利点と制限

One advantage of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide is its specificity for JAK3, which reduces the risk of off-target effects. It also has a long half-life and can be administered orally, making it a convenient and effective treatment option for chronic diseases. However, N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide can also have potential limitations for lab experiments. For example, the inhibition of JAK3 can affect the function of other immune cells besides T cells, which may complicate the interpretation of experimental results. Additionally, the immunosuppressive effects of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide may increase the risk of infections and other adverse effects in animal models.

将来の方向性

There are several future directions for the research and development of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide. One potential direction is the investigation of its use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and transplant rejection. Another direction is the development of more selective JAK3 inhibitors that can avoid off-target effects and improve the safety profile of the compound. Additionally, the exploration of the role of JAK3 in other diseases and physiological processes may provide new insights into the potential therapeutic applications of N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide.

合成法

N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 4-cyano-1-methoxy-2-propylamino-benzene with 2-bromo-1-(2-hydroxyethyl)imidazole, followed by the coupling of the resulting intermediate with 2-aminopropan-1-ol. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide has been widely studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been investigated for its potential use in preventing transplant rejection and graft-versus-host disease.

特性

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-9(2)16-5-10(14-8-16)11(17)15-12(3,6-13)7-18-4/h5,8-9H,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXSCBYCNWAFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)C(=O)NC(C)(COC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-1-methoxypropan-2-yl)-1-propan-2-ylimidazole-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。